4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
Description
4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carbonitrile is a benzothiazine derivative characterized by a bicyclic core structure featuring a sulfur atom in the thiazine ring, a sulfone group (1,1-dioxo), and a nitrile substituent at position 2. The 3-ethylphenyl group at position 4 and the fluorine atom at position 6 distinguish its structure. Benzothiazines are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent effects on electronic distribution and molecular conformation .
The 3-ethylphenyl substituent may contribute to lipophilicity, influencing membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-2-12-4-3-5-14(8-12)20-11-15(10-19)23(21,22)17-7-6-13(18)9-16(17)20/h3-9,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRWJPAHXRLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of an appropriate precursor containing sulfur and nitrogen to form the benzothiazine ring. This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride (AlCl3).
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or methoxy derivatives.
Scientific Research Applications
4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Benzothiazine Derivatives
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) vary in substituents at position 4 and the presence of halogen or alkyl groups, which critically impact physicochemical and biological properties.
Table 1: Structural Comparison of Benzothiazine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity: The 3-ethylphenyl group in the target compound introduces steric bulk and moderate lipophilicity compared to the 2-bromo-4-methylphenyl group in , which may reduce metabolic stability due to bromine’s susceptibility to enzymatic cleavage. Fluorine at position 6 (target compound and ) improves metabolic stability and membrane penetration via its electron-withdrawing effects, whereas the nitro group in ’s derivatives increases reactivity but may elevate cytotoxicity .
Synthetic Routes: The target compound and its halogenated analogs (e.g., ) are synthesized via nucleophilic substitution or Knoevenagel condensation, with sodium methoxide in DMF as a common base . The nitro-substituted derivative in requires reductive amination for functional group interconversion, adding synthetic complexity.
In contrast, smaller groups (e.g., chloro or methyl) minimize steric hindrance, favoring crystallinity and stability .
Commercial Availability and Pricing: Halogenated analogs (e.g., ) are commercially available at varying prices (e.g., $54–$89 for 1–15 mg of ), reflecting their synthetic complexity and halogen content.
Biological Activity
The compound 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is , with a molecular weight of approximately 325.36 g/mol. The presence of a fluorine atom and a dioxo group significantly influences its reactivity and biological interactions.
Anticancer Properties
Benzothiazine derivatives have been studied extensively for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that modifications on the benzothiazine scaffold can enhance cytotoxicity against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Summary of Anticancer Activity in Benzothiazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | Cell cycle arrest |
| 4-(3-ethylphenyl)-6-fluoro... | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of benzothiazine derivatives has also been documented. The structural features, such as halogen substitutions and the dioxo group, contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes within pathogens.
Case Study:
A study evaluating the antimicrobial effect of various benzothiazine derivatives showed that compounds with fluorine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The specific activity of 4-(3-ethylphenyl)-6-fluoro... needs further investigation to establish its efficacy.
The mechanism by which 4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial survival.
- Receptor Interaction : It may interact with specific receptors or proteins that are critical for cell signaling pathways.
- Oxidative Stress Induction : Induction of oxidative stress in cancer cells leading to cell death is another proposed mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
